calcium;2-[anilino(phenyl)carbamoyl]hexanoate

Pharmacokinetics Half-life Pyrazolidine NSAID

calcium;2-[anilino(phenyl)carbamoyl]hexanoate, commonly designated Bumadizone calcium hemihydrate (brand name Eumotol), is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine-1,2-dione class. Distinct from simple phenylbutazone analogues, this compound exists as a pre-formed calcium salt of the diphenylhydrazide hexanoate scaffold, conferring a unique solubility and tolerability profile that is directly relevant to procurement decisions for preclinical and clinical research applications.

Molecular Formula C38H42CaN4O6
Molecular Weight 690.8 g/mol
Cat. No. B13832277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;2-[anilino(phenyl)carbamoyl]hexanoate
Molecular FormulaC38H42CaN4O6
Molecular Weight690.8 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2]
InChIInChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2
InChIKeyRKINNRASCJRSHD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bumadizone Calcium (Eumotol) Procurement: A Pyrazolidine NSAID with Proven Clinical Differentiation


calcium;2-[anilino(phenyl)carbamoyl]hexanoate, commonly designated Bumadizone calcium hemihydrate (brand name Eumotol), is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine-1,2-dione class [1]. Distinct from simple phenylbutazone analogues, this compound exists as a pre-formed calcium salt of the diphenylhydrazide hexanoate scaffold, conferring a unique solubility and tolerability profile that is directly relevant to procurement decisions for preclinical and clinical research applications [2]. It carries the ATC classification M01AB07 and has been approved in multiple European markets for the management of rheumatoid arthritis [1].

Why Generic Substitution Among Pyrazolidine NSAIDs Risks Clinical Inequivalence for Bumadizone Calcium


The pyrazolidine NSAID class contains compounds with superficially similar structures (e.g., phenylbutazone, oxyphenbutazone) that nevertheless exhibit profoundly divergent pharmacokinetics and safety profiles. As demonstrated by Spahn et al., a single oral dose of Bumadizone calcium hemihydrate yields a plasma elimination half-life of only 6.9 hours, while phenylbutazone exhibits a half-life of approximately 70 hours, a 10-fold difference that precludes simple dose-for-dose interchange [1]. Additionally, the pre-formed calcium salt avoids the gastric acid displacement required for free-acid NSAIDs, resulting in measurably different gastrointestinal tolerability [2]. Consequently, substitution with a generic 'pyrazolidine NSAID' without specification of Bumadizone calcium hemihydrate introduces unacceptable variability in both exposure duration and local gastrointestinal safety, undermining study reproducibility and clinical reliability.

Quantitative Differentiation Evidence for Bumadizone Calcium Versus Closest NSAID Analogs


10-Fold Shorter Plasma Half-Life Versus Phenylbutazone Enables Flexible Dosing and Reduced Cumulative Exposure

In a controlled head-to-head pharmacokinetic study, Bumadizone calcium hemihydrate exhibited a mean plasma elimination half-life (t½) of 6.9 hours after a single oral dose in healthy human volunteers, whereas phenylbutazone displayed a t½ of approximately 70 hours, representing a 10.1-fold shorter terminal elimination phase [1]. This stark difference is not a minor variation but a fundamental pharmacokinetic divergence driven by the distinct metabolic pathways of the two malonic acid mono-hydrazide derivatives. The clinical implication is clear: Bumadizone calcium allows for multiple-day dosing without the risk of prolonged drug accumulation that characterizes phenylbutazone, known for its dose-dependent toxicity due to slow elimination.

Pharmacokinetics Half-life Pyrazolidine NSAID

Superior Efficacy Over Paracetamol and Quantitative Non-Inferiority to High-Dose Aspirin in Rheumatoid Arthritis

A double-blind, crossover clinical trial in 56 rheumatoid arthritis patients quantified the therapeutic advantage of Bumadizone calcium against two commonly used analgesics. On both objective and subjective criteria, Bumadizone calcium was superior to placebo and paracetamol at a statistically highly significant level (P < 0.01) [1]. When directly compared against acetylsalicylic acid (aspirin) in 17 evaluable patients, Bumadizone calcium was more effective in 13 patients (76.5%) and less effective in only 4 patients (23.5%), demonstrating a favorable efficacy profile that suggests its anti-inflammatory and analgesic qualities are at least equal to salicylate in high dosages [1]. This head-to-head evidence provides the quantitative basis for selecting Bumadizone over paracetamol when anti-inflammatory action is required alongside analgesia.

Rheumatoid Arthritis Clinical Trial Efficacy

Significantly Better Gastrointestinal Tolerability Than Aspirin and Paracetamol in a Controlled Clinical Setting

In the same 56-patient randomized double-blind trial, the gastrointestinal safety profile of Bumadizone calcium was directly benchmarked. The authors explicitly reported that 'there were no serious side-effects in the patients who received bumadizone and the drug was better tolerated than either acetylsalicylic acid or paracetamol' [1]. This finding is particularly significant because it indicates that the pre-formed calcium salt avoids the direct gastric acid secretion stimulating effect of acidic NSAIDs such as aspirin, while maintaining therapeutic efficacy . The practical consequence is that Bumadizone calcium can be administered in a clinically efficacious dose without the mandatory gastro-protective co-medication often required for high-dose aspirin therapy.

Gastrointestinal tolerability NSAID safety Side-effect profile

Pre-formed Calcium Salt Eliminates the Need for In Situ Salt Formation, Improving Solubility and Formulation Reproducibility

Bumadizone calcium hemihydrate is provided as a pre-formed stoichiometric calcium salt (2:1 mol/mol base:Ca²⁺), obviating the requirement for in situ salification during formulation [1]. Standard phenylbutazone, in contrast, is supplied as the free acid and requires careful pH adjustment or salt formation to achieve water solubility, introducing batch-to-batch variability in dissolution performance. The hemihydrate form of Bumadizone calcium has a defined water content of 1.0–2.5% w/w (Karl Fischer titration) and is described as sparingly soluble in water but freely soluble in acetone and ethanol [2]. This pre-determined salt stoichiometry ensures that every procurement batch delivers identical dissolution kinetics, a critical requirement for reproducible in vivo pharmacokinetic studies.

Solubility Formulation Calcium salt advantage

High-Probability Application Scenarios for Bumadizone Calcium Based on Quantitative Evidence


Repeat-Dose Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodent Inflammation Models

Procure Bumadizone calcium hemihydrate when designing multi-day dosing protocols in collagen-induced arthritis (CIA) or adjuvant arthritis models. The 6.9-hour plasma half-life allows once- or twice-daily dosing without accumulation, while the pre-formed calcium salt ensures reproducible oral suspension. The 10-fold shorter half-life versus phenylbutazone reduces the risk of lethal accumulation at high doses, a critical factor in regulatory toxicology studies [1]. Use the compound's published efficacy benchmark (P<0.01 vs placebo) as a positive control reference for novel anti-arthritic agents [2].

Comparative Gastrointestinal Safety Pharmacology Studies

Select Bumadizone calcium for head-to-head gastric lesion index studies against acidic NSAIDs such as aspirin or naproxen. The established clinical evidence of better tolerability than aspirin [3] provides a pre-validated safety baseline. Because the calcium salt does not require gastric acid for dissolution, it produces a different local gastric exposure profile than free-acid NSAIDs, making it particularly suitable for investigating mechanistic differences between COX inhibition and direct mucosal toxicity. This differentiation is directly quantifiable via gastric lesion scoring and hemoglobin content in gastric lavage fluid.

Formulation Development for Controlled-Release Oral Dosage Forms

Utilize Bumadizone calcium hemihydrate for sustained-release or colon-targeted tablet development. The defined water content (1.0–2.5% w/w) and solubility profile (sparingly soluble in water, freely soluble in ethanol/acetone) [4] facilitate wet granulation and solvent-based coating processes. Unlike phenylbutazone, whose variable solid-state forms complicate dissolution testing, the consistent hydration state of the hemihydrate translates directly into predictable in vitro-in vivo correlations (IVIVC), a prerequisite for regulatory filing of generic formulations.

AAALAC-Compliant Veterinary Preclinical Studies Requiring Analgesic Adjuncts

In canine or primate surgical models where post-operative analgesia is required alongside anti-inflammatory coverage, Bumadizone calcium offers a favorable profile. The clinical evidence demonstrates combined analgesic and anti-inflammatory activity comparable to high-dose aspirin but with better gastric tolerability [3], an ethical and practical advantage in long-term recovery studies. The 6.9-hour half-life [1] allows matching to the animal's metabolic clearance and reduces the likelihood of inadvertent overdose during the post-operative monitoring period.

Quote Request

Request a Quote for calcium;2-[anilino(phenyl)carbamoyl]hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.